molecular formula C9H6ClN3O7 B1404448 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid CAS No. 1365963-13-8

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid

Cat. No.: B1404448
CAS No.: 1365963-13-8
M. Wt: 303.61 g/mol
InChI Key: VXMYMGLJTXSYAD-UHFFFAOYSA-N
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Description

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid is an organic compound characterized by the presence of a chloroacetyl group, an amino group, and two nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid typically involves the chloroacetylation of 2,4-dinitroaniline followed by carboxylation. The reaction conditions often require the use of chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 5-[(Aminoacetyl)amino]-2,4-dinitrobenzoic acid.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid involves its interaction with biological molecules through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

    2,4-Dinitrobenzoic Acid: Lacks the chloroacetyl and amino groups, making it less reactive in certain substitution reactions.

    5-[(Bromoacetyl)amino]-2,4-dinitrobenzoic Acid: Similar structure but with a bromoacetyl group instead of chloroacetyl, which may affect its reactivity and biological activity.

    5-[(Chloroacetyl)amino]-3,5-dinitrobenzoic Acid: Similar but with different positioning of the nitro groups, which can influence its chemical properties and reactivity.

Uniqueness: 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both chloroacetyl and nitro groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]-2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMYMGLJTXSYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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